molecular formula C6H15ClN2 B13818163 1,3-Cyclohexanediamine hydrochloride

1,3-Cyclohexanediamine hydrochloride

Cat. No.: B13818163
M. Wt: 150.65 g/mol
InChI Key: MVUYVVKSXCLYSP-KGZKBUQUSA-N
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Description

Trans-cyclohexane-1,3-diamine hydrochloride is an organic compound with the molecular formula C6H14N2·HCl. It is a derivative of cyclohexane, where two amino groups are attached to the 1 and 3 positions of the cyclohexane ring in a trans configuration. This compound is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-cyclohexane-1,3-diamine hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 1,3-dicyanocyclohexane in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting trans-cyclohexane-1,3-diamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of trans-cyclohexane-1,3-diamine hydrochloride often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Trans-cyclohexane-1,3-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form cyclohexane derivatives with different functional groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclohexane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, substituted cyclohexane derivatives, and various cyclohexane-based compounds with different functional groups.

Scientific Research Applications

Trans-cyclohexane-1,3-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.

    Industry: Trans-cyclohexane-1,3-diamine hydrochloride is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of trans-cyclohexane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, altering their structure and function. These interactions can lead to changes in cellular pathways and physiological processes, contributing to the compound’s effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Trans-1,2-diaminocyclohexane: Similar in structure but with amino groups at the 1 and 2 positions.

    Trans-1,4-diaminocyclohexane: Has amino groups at the 1 and 4 positions.

    Cis-1,3-diaminocyclohexane: The amino groups are in a cis configuration rather than trans.

Uniqueness

Trans-cyclohexane-1,3-diamine hydrochloride is unique due to its specific trans configuration, which imparts distinct chemical and physical properties. This configuration affects the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

(1R,3R)-cyclohexane-1,3-diamine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,7-8H2;1H/t5-,6-;/m1./s1

InChI Key

MVUYVVKSXCLYSP-KGZKBUQUSA-N

Isomeric SMILES

C1C[C@H](C[C@@H](C1)N)N.Cl

Canonical SMILES

C1CC(CC(C1)N)N.Cl

Origin of Product

United States

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